![molecular formula C8H10N2O5S B099574 N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide CAS No. 18226-11-4](/img/structure/B99574.png)
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, abbreviated as HENBS, is an organic compound from the nitrobenzenesulfonamide family. It is a colorless, crystalline solid that is soluble in water and alcohol. HENBS has a wide range of applications in scientific research, ranging from its use as a reagent in organic synthesis to its role as a biochemical inhibitor.
Scientific Research Applications
Carbon Dioxide Capture
N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide is used in amine scrubbing, a technique for capturing CO2 . The cyclic diamine N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Flotation Performance to Quartz
A novel hydroxyl-containing quaternary ammonium surfactant N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC) was synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The adsorption mechanisms between LPDC and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements and X-ray photoelectron spectroscopy (XPS) analysis .
Synthesis of Fatty Acid Diethanolamides
N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .
Generation of Free Radicals
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play crucial roles in various biological processes, including inflammation and pain modulation .
Mode of Action
PEA binds to its targets, exerting a variety of biological effects, some of which are related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .
Biochemical Pathways
The interaction of PEA with its targets affects several biochemical pathways. The binding to PPAR-α, for instance, influences lipid metabolism and inflammation . The interaction with GPR55 and GPR119 receptors can modulate various cellular responses, including cell proliferation and secretion of certain hormones .
Pharmacokinetics
They are administered orally and correlate with a two-compartment pharmacokinetic model . The radioactivity of these compounds is excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
The action of PEA results in anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have potential therapeutic effects in conditions characterized by chronic inflammation and pain .
Action Environment
The action, efficacy, and stability of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, in the preparation of thermoplastic starch/montmorillonite nanocomposite, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . The hydrogen bond interaction among the compound, starch, and montmorillonite is crucial for the preparation process .
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFFUHLKZMSVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389241 | |
Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |
CAS RN |
18226-11-4 | |
Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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